

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline basic properties

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Compound of Interest

Compound Name: 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

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An In-depth Technical Guide on the Core Basic Properties of **6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline**

This guide provides a detailed overview of the fundamental basic properties of **6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline**, a heterocyclic compound of significant interest in medicinal chemistry. The information is tailored for researchers, scientists, and drug development professionals, focusing on its physicochemical characteristics, relevant experimental protocols, and biological context.

Physicochemical Properties

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a secondary amine with a molecular structure that confers specific chemical and physical characteristics crucial for its behavior in biological systems.^[1] The core tetrahydroisoquinoline scaffold is known to be present in a wide array of bioactive compounds and established drugs.^[2] The basicity of the molecule is attributed to the lone pair of electrons on the nitrogen atom within the heterocyclic ring.

A summary of its key quantitative properties is presented below.

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₉ NO ₂	PubChem[3]
Molecular Weight	269.34 g/mol	PubChem[3]
pKa (Predicted)	7.91 ± 0.40	ChemicalBook[4]
Aqueous Solubility	>40.4 µg/mL (at pH 7.4)	PubChem[3]
IUPAC Name	6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline	PubChem[3]

Note: The pKa value is a predicted value and should be confirmed by experimental determination for precise applications.

Experimental Protocols

Accurate determination of physicochemical properties such as pKa and solubility is fundamental in drug discovery and development. Standardized protocols ensure reproducibility and reliability of the data.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like **6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline**, the pKa refers to the equilibrium constant for the deprotonation of its conjugate acid. Potentiometric titration is a standard and reliable method for its determination.

Objective: To determine the pKa of the secondary amine group in **6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline**.

Methodology:

- Preparation of the Analyte Solution: A precise amount of the compound is dissolved in deionized water or a suitable co-solvent if aqueous solubility is limited. The concentration is typically in the millimolar range. The ionic strength of the solution is kept constant by adding a background electrolyte, such as potassium chloride (KCl).

- **Titration Setup:** The solution is placed in a thermostated vessel equipped with a magnetic stirrer. A calibrated pH electrode and a burette containing a standardized titrant (e.g., hydrochloric acid, HCl) are immersed in the solution.
- **Titration Procedure:** The titrant is added to the analyte solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- **Data Analysis:** A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point, where the moles of acid added equal the initial moles of the base, is identified from the point of maximum slope on the curve.
- **pKa Calculation:** The pKa is determined from the pH at the half-equivalence point. According to the Henderson-Hasselbalch equation, at this point, the concentrations of the protonated (conjugate acid) and unprotonated (base) forms of the compound are equal, and thus, $\text{pH} = \text{pKa}$.

Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound, providing a measure of the maximum concentration that can be achieved in a saturated solution.

Objective: To determine the intrinsic, equilibrium solubility of **6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline** in an aqueous medium.

Methodology:

- **Sample Preparation:** An excess amount of the solid compound is added to a vial containing a specific volume of the aqueous solvent (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
- **Equilibration:** The vials are sealed and placed in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). The samples are agitated for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

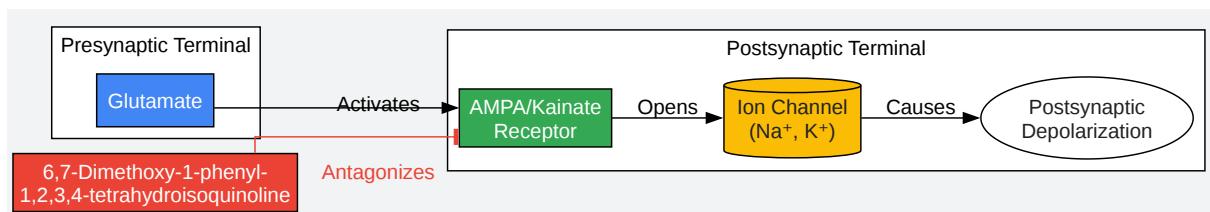
- Phase Separation: After incubation, the suspension is filtered through a low-binding syringe filter (e.g., 0.22 μm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
- Solubility Calculation: The solubility is reported in units such as $\mu\text{g/mL}$ or μM , based on the quantified concentration in the saturated solution.

Visualizations: Biological Pathways and Experimental Workflows

Visual diagrams are essential for conceptualizing complex biological interactions and experimental procedures.

Potential Biological Signaling Pathway

Derivatives of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline have been investigated for their activity as antagonists of AMPA/Kainate receptors, which are ionotropic glutamate receptors involved in fast synaptic transmission in the central nervous system.^{[5][6][7]} Antagonism of these receptors can modulate neuronal excitability and is a target for anticonvulsant therapies.

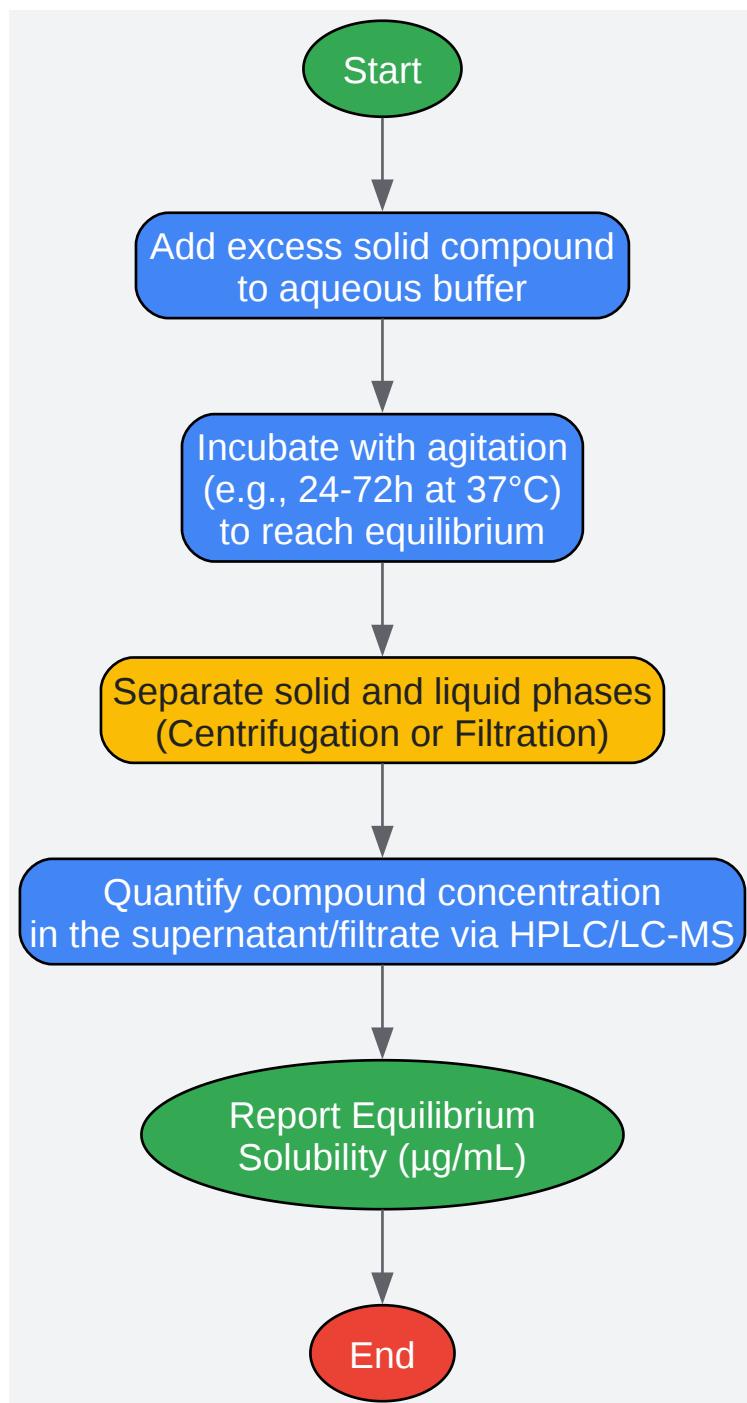


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Caption: Putative antagonism of AMPA/Kainate receptors by the compound.

Experimental Workflow: Equilibrium Solubility Determination

The following diagram outlines the logical flow of the shake-flask method for determining equilibrium solubility.



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Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

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